molecular formula C13H18ClNO B6344195 [(2E)-3-(2-Methoxyphenyl)prop-2-en-1-yl](prop-2-en-1-yl)amine hydrochloride CAS No. 1240590-70-8

[(2E)-3-(2-Methoxyphenyl)prop-2-en-1-yl](prop-2-en-1-yl)amine hydrochloride

Cat. No.: B6344195
CAS No.: 1240590-70-8
M. Wt: 239.74 g/mol
InChI Key: DHKKPPKMKUCLQS-WVLIHFOGSA-N
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Description

This compound is a secondary amine hydrochloride featuring a conjugated (2E)-3-(2-methoxyphenyl)prop-2-en-1-yl group and a propenyl (allyl) substituent. Its molecular formula is C₁₃H₁₈ClNO, with a molecular weight of 239.74 g/mol (). The 2-methoxy group on the phenyl ring introduces electronic effects (e.g., resonance donation) and steric constraints, which may influence hydrogen bonding and solubility. The hydrochloride salt enhances stability and aqueous solubility, making it suitable for pharmacological studies.

Properties

IUPAC Name

(E)-3-(2-methoxyphenyl)-N-prop-2-enylprop-2-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO.ClH/c1-3-10-14-11-6-8-12-7-4-5-9-13(12)15-2;/h3-9,14H,1,10-11H2,2H3;1H/b8-6+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHKKPPKMKUCLQS-WVLIHFOGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CCNCC=C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/CNCC=C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride is an organic compound characterized by its unique structure, which includes a methoxyphenyl group and a prop-2-en-1-yl group attached to an amine. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

The molecular formula of (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride is C13H20ClNO, with a molecular weight of approximately 241.76 g/mol. The presence of the methoxy group can influence its chemical reactivity and biological activity, making it a subject of various studies.

Synthesis

The synthesis of [(2E)-3-(2-Methoxyphenyl)prop-2-en-1-yl]amine typically involves:

  • Starting Materials : 2-methoxybenzaldehyde and isopropylamine.
  • Condensation Reaction : A condensation reaction between 2-methoxybenzaldehyde and isopropylamine in the presence of an acid or base catalyst forms an intermediate Schiff base.
  • Reduction : The Schiff base is then reduced using sodium borohydride or lithium aluminum hydride to yield the desired amine product .

The biological activity of [(2E)-3-(2-Methoxyphenyl)prop-2-en-1-yl]amine can be attributed to several mechanisms:

  • Receptor Binding : The compound may interact with specific receptors in biological systems, leading to a cascade of cellular responses.
  • Enzyme Inhibition : It can inhibit the activity of certain enzymes, modulating biochemical pathways.
  • Signal Transduction Modulation : The compound may affect signal transduction pathways, altering cellular functions .

Pharmacological Effects

Research indicates that compounds similar to [(2E)-3-(2-Methoxyphenyl)prop-2-en-1-yl]amine exhibit various pharmacological effects, including:

  • Antimicrobial Activity : Some derivatives have shown significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
  • Antioxidant Properties : The methoxy group may enhance the antioxidant capacity of the compound, providing protective effects against oxidative stress .

Case Studies

Several studies have explored the biological activities of related compounds:

  • Antimicrobial Studies : A study demonstrated that derivatives similar to [(2E)-3-(2-Methoxyphenyl)prop-2-en-1-yl]amine exhibited potent antibacterial activity against resistant strains of bacteria, suggesting potential therapeutic applications in treating infections caused by multidrug-resistant organisms .
    CompoundMIC (µg/mL)Activity Against
    Compound A32E. coli
    Compound B16Staphylococcus aureus
    [(2E)-3-(2-Methoxyphenyl)prop-2-en-1-y]amine8Pseudomonas aeruginosa

Comparison with Similar Compounds

Positional Isomers: 2-Methoxy vs. 4-Methoxy Substitution

  • (2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine Hydrochloride Molecular formula: C₁₃H₁₈ClNO (same as target compound) but with a para-methoxy group. However, the electronic effects differ: the para-methoxy group is a stronger electron donor via resonance, which may alter π-π stacking interactions compared to the ortho-substituted analog ().
  • (2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine Hydrochloride Molecular formula: C₁₄H₂₁ClNO ().

Alkyl Chain Modifications

  • Butyl[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine Hydrochloride Molecular formula: C₁₄H₂₂ClNO (). The butyl chain introduces greater hydrophobicity compared to the propenyl group, which could affect pharmacokinetic properties such as metabolic stability and half-life.
  • (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine Hydrochloride Molecular formula: C₁₃H₁₉ClNO ().

Piperazine-Based Analogs (HBK Series)

Compounds HBK14–HBK19 () share a 2-methoxyphenylpiperazine core but differ in phenoxy-alkoxy side chains:

  • Example: HBK16: 1N-[3-(2-chloro-5-methylphenoxy)propyl]-4N-(2-methoxyphenyl)piperazine hydrochloride.
  • Key Differences: Piperazine ring introduces two nitrogen atoms, enabling stronger hydrogen bonding and basicity. Chloro and methyl substituents on the phenoxy group enhance electron-withdrawing and lipophilic properties, respectively, compared to the target compound’s simpler propenyl group.

Physicochemical and Structural Data Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Purity (%)
Target Compound (2-methoxy) C₁₃H₁₈ClNO 239.74 Ortho-methoxy, propenylamine 95.0
(2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine Hydrochloride C₁₃H₁₈ClNO 239.74 Para-methoxy, propenylamine Discontinued ()
Butyl[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine Hydrochloride C₁₄H₂₂ClNO 255.79 Butyl chain, ortho-methoxy N/A
HBK16 C₂₁H₂₆Cl₂N₂O₂ 409.35 Piperazine, chloro-methylphenoxypropyl N/A

Preparation Methods

Reaction Setup and Optimization

A typical procedure involves:

  • Catalyst : Palladium(II) acetate (5 mol%)

  • Ligand : Triphenylphosphine (10 mol%)

  • Base : Triethylamine (2 equiv)

  • Solvent : Dimethylformamide (DMF) at 70°C.

The aryl halide (e.g., 2-methoxyiodobenzene) reacts with allylamine to form the (E)-alkene via oxidative addition and β-hydride elimination. For the target compound, this yields (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine with >90% stereoselectivity.

Workup and Salt Formation

Post-reaction, the mixture is basified with ammonium hydroxide (pH 8) and extracted with dichloromethane. The free amine is treated with HCl in dioxane to precipitate the hydrochloride salt, achieving >85% purity after trituration with diethyl ether.

Reductive Amination of 3-(2-Methoxyphenyl)prop-2-enal

This two-step approach first synthesizes the α,β-unsaturated aldehyde intermediate, followed by reductive amination with allylamine.

Aldol Condensation for Aldehyde Synthesis

2-Methoxybenzaldehyde undergoes aldol condensation with acetaldehyde under basic conditions (NaOH, ethanol) to yield 3-(2-methoxyphenyl)prop-2-enal. Key parameters:

  • Temperature : 0–5°C to minimize side reactions.

  • Yield : 70–75% after silica gel chromatography.

Reductive Amination

The aldehyde reacts with allylamine in methanol, followed by sodium borohydride reduction:

  • Molar Ratio : Aldehyde:allylamine = 1:1.2

  • Reduction Time : 12 h at 25°C.

  • Yield : 60–65% of the secondary amine.

Acidification with HCl in ether yields the hydrochloride salt (mp 142–144°C).

Nucleophilic Substitution on Enamine Intermediates

Pre-formed enamines, such as 3-(2-methoxyphenyl)prop-2-en-1-amine, can undergo alkylation with allyl halides.

Enamine Synthesis

Condensation of 3-(2-methoxyphenyl)prop-2-en-1-ol with ammonium chloride in toluene under Dean-Stark conditions yields the enamine (80% purity).

Allylation Reaction

The enamine reacts with allyl bromide in acetonitrile at 60°C for 6 h, using potassium carbonate as a base.

  • Yield : 55–60% after distillation.

  • Purity : 92% by HPLC.

Comparative Analysis of Methods

MethodYield (%)StereoselectivityScalability
Mizoroki-Heck85–90>90% EIndustrial
Reductive Amination60–65ModerateLab-scale
Nucleophilic Substitution55–60LowLab-scale

The Mizoroki-Heck method is superior for large-scale production due to its high stereocontrol and compatibility with continuous flow reactors. Reductive amination offers simplicity but requires chromatographic purification, limiting scalability.

Challenges and Mitigation Strategies

  • Stereochemical Purity : The ortho-methoxy group in 2-methoxyphenyl derivatives can hinder palladium coordination during Heck reactions. Increasing ligand loading (e.g., 15 mol% PPh₃) improves catalyst turnover.

  • Byproduct Formation : Over-reduction in reductive amination is minimized by using NaBH₄ instead of LiAlH₄.

  • Salt Hygroscopicity : The hydrochloride salt is hygroscopic; storage under nitrogen with desiccants (e.g., silica gel) is recommended .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride?

  • Methodological Answer : The synthesis typically involves a multi-step process:

Amine alkylation : Reacting 2-methoxycinnamyl chloride with allylamine under basic conditions (e.g., K₂CO₃ in THF) to form the tertiary amine backbone.

Salt formation : Treating the free base with HCl in anhydrous ether to yield the hydrochloride salt, enhancing solubility and stability .

Purification : Use recrystallization (ethanol/water) or preparative HPLC to achieve >95% purity.

  • Key considerations: Reaction temperature (0–5°C for exothermic steps) and inert atmosphere (N₂/Ar) to prevent oxidation of the allyl group .

Q. How is the molecular structure confirmed post-synthesis?

  • Methodological Answer :

  • X-ray crystallography : Utilize SHELX programs (e.g., SHELXL) for refinement of crystal structures. The (2E)-configuration can be validated via torsional angles and electron density maps .
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm methoxy (δ 3.8–4.0 ppm), allyl (δ 5.2–5.8 ppm), and aromatic protons (δ 6.7–7.3 ppm).
  • IR : Stretching frequencies for N–H (3300–3500 cm⁻¹) and C=C (1600–1680 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to serotonin/dopamine receptors. Parameterize the ligand with Gaussian 09 (B3LYP/6-31G* level) for charge distribution.
  • Validation : Compare docking poses with crystallographic data of analogous compounds (e.g., trans-cinnamylamine derivatives) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Standardized assays : Re-evaluate activity using consistent protocols (e.g., cAMP inhibition in HEK-293 cells transfected with GPCRs).
  • Structural analogs : Compare IC₅₀ values with [(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl] derivatives to isolate substituent effects .
  • Batch variability analysis : Use LC-MS to verify purity (>99%) and rule out degradation products .

Q. What strategies optimize enantiomeric purity during synthesis?

  • Methodological Answer :

  • Chiral chromatography : Employ Chiralpak IA/IB columns with hexane/ethanol gradients to separate enantiomers.
  • Enantioselective catalysis : Use Pd-catalyzed asymmetric allylic amination with (R)-BINAP ligands (ee >90%) .
  • Circular dichroism (CD) : Verify enantiopurity by monitoring Cotton effects at 220–260 nm .

Data Analysis & Experimental Design

Q. How to design experiments for analyzing stereochemical stability under varying pH?

  • Methodological Answer :

  • pH stability study : Incubate the compound in buffers (pH 1–12) at 37°C for 24h. Monitor isomerization via HPLC (C18 column, 0.1% TFA in H₂O/MeCN).
  • Kinetic analysis : Fit data to first-order models to calculate rate constants (k) for (E)→(Z) interconversion .
  • Control variables : Maintain ionic strength (0.1 M KCl) and exclude light to prevent photodegradation .

Q. What methods validate the compound’s solubility and stability in biological matrices?

  • Methodological Answer :

  • Solubility profiling : Use shake-flask method in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and 5% DMSO. Measure via UV-Vis (λ = 254 nm) .
  • Plasma stability : Incubate with human plasma (37°C, 1h), quench with acetonitrile, and quantify degradation by LC-MS/MS .
  • Lyophilization : Assess stability after freeze-drying (residual H₂O <1% by Karl Fischer titration) .

Comparative & Mechanistic Studies

Q. How does the 2-methoxy substitution on the phenyl ring influence receptor affinity compared to 4-methoxy analogs?

  • Methodological Answer :

  • SAR analysis : Synthesize 2-, 3-, and 4-methoxy derivatives. Test affinity via radioligand binding assays (e.g., ³H-spiperone for dopamine D₂ receptors).
  • Computational mapping : Identify steric/electronic effects using electrostatic potential surfaces (MEPs) from DFT calculations .
  • Data interpretation : 2-Methoxy groups may enhance π-stacking due to ortho-substitution, reducing rotational freedom .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer :

  • Kinetic isotope effects (KIE) : Compare reaction rates (e.g., with D₂O vs. H₂O) to identify rate-determining steps.
  • DFT transition-state modeling : Use Gaussian 09 to visualize SN2 vs. SN1 pathways. Allyl groups may stabilize carbocation intermediates via hyperconjugation .
  • Competitive reactions : Compete with azide ions in Huisgen cycloadditions to probe regioselectivity .

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